Arg-Tyr
Overview
Description
Arginine-tyrosine is a dipeptide composed of the amino acids arginine and tyrosine. This compound is formed by a peptide bond between the carboxyl group of arginine and the amino group of tyrosine. Arginine-tyrosine is known for its role in various biochemical processes and is of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginine-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of arginine is attached to the resin.
Deprotection: The protecting group on the amino group of arginine is removed.
Coupling: Tyrosine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the resin-bound arginine.
Cleavage and deprotection: The completed dipeptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of arginine-tyrosine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Arginine-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The guanidino group of arginine can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of arginine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Arginine-tyrosine has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of arginine-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Arginine-tyrosine can interact with enzymes, receptors, and other proteins through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Pathways: It can modulate signaling pathways such as the nitric oxide synthase pathway, influencing processes like vasodilation and immune response.
Comparison with Similar Compounds
Similar Compounds
Arginine-phenylalanine: Similar structure but lacks the hydroxyl group of tyrosine.
Tyrosine-lysine: Contains lysine instead of arginine, affecting its charge and reactivity.
Arginine-tryptophan: Contains tryptophan, which has a different aromatic side chain compared to tyrosine.
Uniqueness
Arginine-tyrosine is unique due to the presence of both the guanidino group of arginine and the phenolic hydroxyl group of tyrosine. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427363 | |
Record name | L-Tyrosine, L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74863-12-0 | |
Record name | L-Tyrosine, L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the dipeptide Arg-Tyr directly interact with specific receptors?
A1: While the provided research doesn't focus on this compound as a standalone dipeptide interacting with receptors, it highlights its presence within larger peptide sequences that exhibit receptor binding. For instance, this compound is found in proctolin (this compound-Leu-Pro-Thr), an insect neuropeptide. Studies on proctolin degradation reveal that enzymes cleave it at the this compound and Tyr-Leu bonds. [] This suggests the importance of the this compound motif for enzymatic recognition and potential biological activity.
Q2: What are the downstream effects observed when peptides containing this compound bind to their targets?
A2: The downstream effects heavily depend on the specific peptide and its target receptor. Here are a few examples from the research:
- Proctolin (this compound-Leu-Pro-Thr): This insect neuropeptide, containing this compound at its N-terminus, acts as a myotropic agent, influencing muscle contractions in insects. [, ]
- Nociceptin/Orphanin FQ receptor ligands: Hexapeptides like Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2, containing the this compound motif, demonstrate inhibitory effects on neurogenic contractions in rat vas deferens, suggesting their interaction with the NOP receptor. [, ]
- KSHV-GPCR: Kaposi's sarcoma-associated herpesvirus G protein-coupled receptor (KSHV-GPCR) contains a Val-Arg-Tyr motif at the intracellular end of TMH3. Mutations in this region, particularly Arg-143, significantly impact the receptor's constitutive signaling activity. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C14H21N5O4. Its molecular weight is 323.36 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research doesn't directly offer spectroscopic data for the isolated dipeptide this compound, it does mention spectroscopic analyses for larger peptides containing this motif. For instance, circular dichroism spectroscopy was used to study the structural conformation of granulysin analogs containing this compound. []
Q5: How does the stability of peptides containing this compound vary under different conditions?
A5: The research indicates that peptide stability is influenced by various factors, including pH and enzymatic activity.
- pH: Marinostatins C-1 and C-2, peptide protease inhibitors containing this compound, lose their inhibitory activity in alkaline conditions (pH > 10). [, ]
- Enzymatic Degradation: Proctolin is readily degraded by enzymes present in insect nervous tissues, with cleavage occurring at the this compound and Tyr-Leu bonds. []
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